2-(2-Thienylcarbonyl)indane-1,3-dione chemical structure and properties
2-(2-Thienylcarbonyl)indane-1,3-dione chemical structure and properties
An In-Depth Technical Guide to 2-(2-Thienylcarbonyl)indane-1,3-dione: Synthesis, Properties, and Therapeutic Potential
Executive Summary
2-(2-Thienylcarbonyl)indane-1,3-dione is a synthetic organic compound featuring a β-triketone functional group. This structure is composed of two highly significant chemical scaffolds: the indane-1,3-dione core, which is recognized as a "privileged scaffold" in medicinal chemistry, and the thiophene ring, a common pharmacophore. The unique electronic and structural properties of this molecule, particularly its capacity for keto-enol tautomerism and metal chelation, make it a compelling candidate for investigation in drug discovery and materials science. This guide provides a detailed examination of its chemical structure, physicochemical properties, a proposed synthetic pathway with mechanistic insights, and an exploration of its potential biological activities and applications for researchers and drug development professionals.
Introduction: A Molecule of Convergent Functionality
The field of medicinal chemistry is often driven by the strategic combination of well-established pharmacophores to generate novel molecules with enhanced or unique biological activities. 2-(2-Thienylcarbonyl)indane-1,3-dione is a prime example of this design philosophy.
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The Indane-1,3-dione Scaffold: The indane-1,3-dione core is a versatile building block found in compounds with a vast array of biological functions, including anticoagulant, anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] Its rigid, planar structure and electron-accepting nature make it an attractive starting point for the design of enzyme inhibitors and functional organic materials.[1][5][6]
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The Thiophene Moiety: Thiophene is a sulfur-containing aromatic heterocycle that serves as a bioisostere for the benzene ring in many pharmaceutical agents. Its inclusion can modulate a molecule's metabolic stability, lipophilicity, and receptor-binding interactions.
The fusion of these two moieties results in a β-triketone system, a class of compounds known for their potent ability to chelate metal ions. This characteristic is the mechanistic basis for the herbicidal activity of some triketones which inhibit essential metalloenzymes.[7] This guide synthesizes the available technical information to present a comprehensive profile of 2-(2-Thienylcarbonyl)indane-1,3-dione as a molecule of significant scientific interest.
Chemical Structure and Physicochemical Properties
The fundamental characteristics of a molecule are dictated by its structure. Understanding these properties is essential for predicting its behavior in chemical and biological systems.
Molecular Structure
2-(2-Thienylcarbonyl)indane-1,3-dione consists of an indane-1,3-dione framework where the active methylene group at the 2-position is acylated with a thiophene-2-carbonyl group.
Tautomerism: The Key to Reactivity
A critical feature of β-dicarbonyl and β-triketone compounds is their existence as a mixture of tautomers in solution. 2-(2-Thienylcarbonyl)indane-1,3-dione exists in equilibrium between its tri-keto form and a more stable, conjugated enol form. This enol form is stabilized by an intramolecular hydrogen bond, forming a six-membered ring that enhances its planarity and potential for metal chelation.[7][8]
Physicochemical Data
The following table summarizes the key computed and reported properties of the molecule.
| Property | Value | Source |
| Molecular Formula | C₁₄H₈O₃S | [9] |
| Molecular Weight | 256.28 g/mol | [9] |
| CAS Number | 10275-43-1 (Note: This may be a supplier-specific identifier) | [9] |
| Parent Core (Indane-1,3-dione) | CAS: 606-23-5, M.W.: 146.14 g/mol | [8][10] |
| Physical Appearance | Expected to be a solid at room temperature. | Inferred |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, acetone, and DMSO. | Inferred from related structures |
Synthesis and Mechanistic Rationale
Proposed Synthetic Pathway: C-Acylation
The most logical approach is the base-mediated C-acylation of indane-1,3-dione with thiophene-2-carbonyl chloride.
Mechanistic Causality
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Role of the Base: The methylene protons at the C-2 position of indane-1,3-dione are highly acidic (pKa ≈ 8-9) due to the electron-withdrawing effect of the two adjacent carbonyl groups. A non-nucleophilic organic base, such as triethylamine, is required to deprotonate this position, generating a resonance-stabilized enolate anion. This enolate is a potent carbon-centered nucleophile.
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The Electrophile: Thiophene-2-carbonyl chloride serves as an excellent electrophile. The carbonyl carbon is highly electron-deficient due to the inductive effects of the adjacent oxygen and chlorine atoms, making it susceptible to nucleophilic attack.
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Reaction Progression: The enolate of indane-1,3-dione attacks the carbonyl carbon of thiophene-2-carbonyl chloride. The subsequent collapse of the tetrahedral intermediate expels the chloride ion, a good leaving group, to form the final C-acylated product.
Representative Experimental Protocol
This protocol is a representative example based on analogous chemical transformations and has not been optimized for this specific substrate.
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Preparation: To a solution of indane-1,3-dione (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar), add triethylamine (1.2 eq). Cool the reaction mixture to 0 °C in an ice bath.
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Addition: Add a solution of thiophene-2-carbonyl chloride (1.1 eq) in anhydrous DCM dropwise to the stirred reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.
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Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Workup: Upon completion, quench the reaction with dilute hydrochloric acid (1M). Separate the organic layer, and wash sequentially with saturated sodium bicarbonate solution and brine.
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Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
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Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to afford the pure 2-(2-Thienylcarbonyl)indane-1,3-dione.
Potential Applications and Biological Relevance
The unique structural combination within 2-(2-Thienylcarbonyl)indane-1,3-dione suggests a range of potential applications, primarily in the field of drug development.
Enzyme Inhibition via Metal Chelation
The β-triketone moiety is a powerful bidentate ligand for metal ions. This property is the basis for the inhibitory activity of similar compounds against metalloenzymes.[7]
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Potential Targets: Enzymes that rely on a metal cofactor in their active site, such as certain viral polymerases, matrix metalloproteinases (MMPs), or histone deacetylases (HDACs), could be potential targets. The molecule's ability to chelate the catalytic metal ion would disrupt the enzyme's function. Bioassays have been performed on related compounds to screen for inhibitors of viral RNA polymerase.[9]
Anticoagulant Activity
Many 2-substituted indane-1,3-dione derivatives are potent vitamin K antagonists, which interfere with the vitamin K cycle and inhibit the synthesis of clotting factors.[4][8]
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Mechanism: These compounds act as competitive inhibitors of the enzyme vitamin K epoxide reductase. It is highly probable that 2-(2-Thienylcarbonyl)indane-1,3-dione would exhibit similar anticoagulant properties and warrants investigation for this activity.
Anticancer and Anti-inflammatory Potential
The indane-1,3-dione scaffold is present in molecules with demonstrated antiproliferative and anti-inflammatory effects.[2][11] Derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle, or other kinases involved in cancer progression.[1] The anti-inflammatory effects may arise from the inhibition of enzymes involved in the inflammatory cascade.
Conclusion and Future Directions
2-(2-Thienylcarbonyl)indane-1,3-dione is a molecule of considerable scientific interest, positioned at the intersection of proven medicinal chemistry scaffolds. Its β-triketone structure, with the inherent keto-enol tautomerism, provides a key functional handle for metal chelation, suggesting a primary mechanism of action centered on the inhibition of metalloenzymes. The established biological profile of its parent scaffolds strongly indicates a high potential for anticoagulant, anticancer, and anti-inflammatory activities.
Future research should focus on the definitive synthesis and purification of this compound, followed by comprehensive spectroscopic characterization. A broad biological screening campaign is warranted to evaluate its efficacy against a panel of relevant enzymatic targets and in various disease models. Further structure-activity relationship (SAR) studies, involving modification of both the indane and thiophene rings, could lead to the development of highly potent and selective therapeutic agents.
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Sobtka, K., & Wolska, A. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 460-496. Available at: [Link]
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Al-Warhi, T. I., & Gaffer, H. E. (2019). Synthetic Applications of 2-diazo-1,3-indanedione. Indian Journal of Heterocyclic Chemistry, 29(2), 167-179. Available at: [Link]
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Ahmed, A. A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. Chemistry & Biodiversity, 20(8), e202300585. Available at: [Link]
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